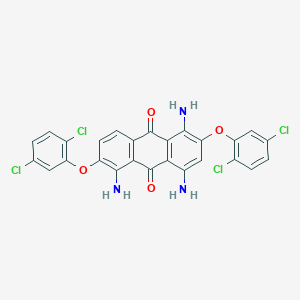![molecular formula C16H16N2O4 B13132563 1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)
1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone is a chemical compound with the molecular formula C16H16N2O4. It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions. The presence of methoxy groups at the 4 and 4’ positions of the bipyridine ring enhances its electron-donating properties, making it a valuable ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dimethoxy-2,2’-bipyridine.
Acylation Reaction: The bipyridine derivative undergoes an acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to enhance yield and efficiency.
化学反应分析
Types of Reactions
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
科学研究应用
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in coordination with metal-based drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its coordination properties.
作用机制
The mechanism of action of 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone primarily involves its ability to act as a ligand and form stable complexes with metal ions. The methoxy groups enhance its electron-donating properties, facilitating the formation of chelates. These metal complexes can participate in various catalytic processes, including oxidation and reduction reactions, by stabilizing transition states and intermediates.
相似化合物的比较
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: A precursor to the compound, used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of methoxy groups, affecting its electron-donating properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: Contains bulky tert-butyl groups, influencing its steric properties and coordination behavior.
Uniqueness
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone is unique due to the presence of both methoxy groups and ethanone functionalities, which enhance its electron-donating properties and provide additional sites for chemical modification. This makes it a versatile ligand in coordination chemistry and a valuable compound in various scientific research applications.
属性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC 名称 |
1-[6-(6-acetyl-4-methoxypyridin-2-yl)-4-methoxypyridin-2-yl]ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-9(19)13-5-11(21-3)7-15(17-13)16-8-12(22-4)6-14(18-16)10(2)20/h5-8H,1-4H3 |
InChI 键 |
WALFZWOCEVAHHA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=N1)C2=NC(=CC(=C2)OC)C(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


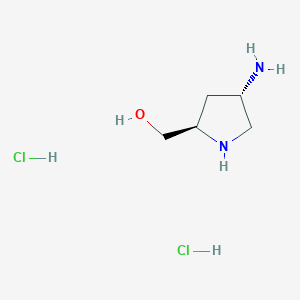
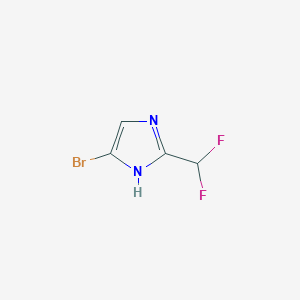
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
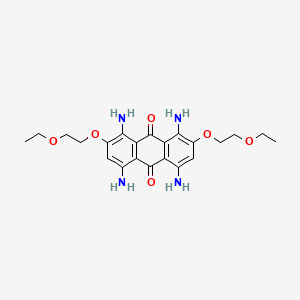
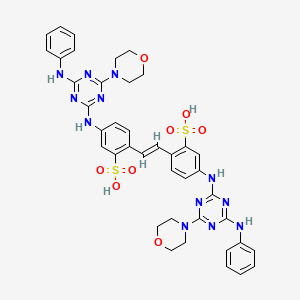
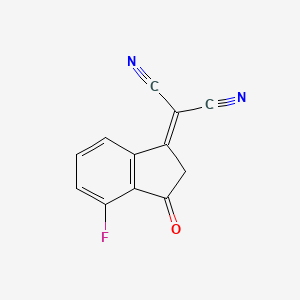
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
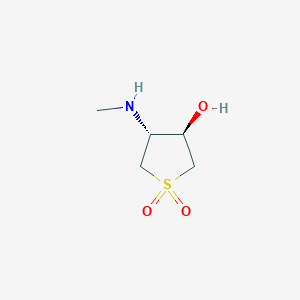
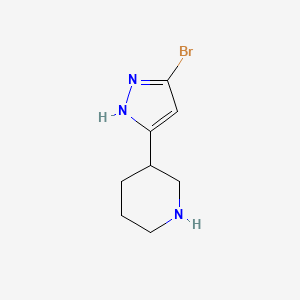
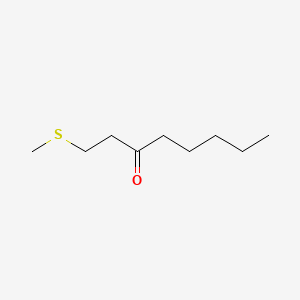
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
